molecular formula C8H4BrF3N4 B8298222 5-bromo-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine

5-bromo-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B8298222
M. Wt: 293.04 g/mol
InChI Key: KJCXSEKWWJHVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C8H4BrF3N4 and its molecular weight is 293.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4BrF3N4

Molecular Weight

293.04 g/mol

IUPAC Name

5-bromo-2-[4-(trifluoromethyl)pyrazol-1-yl]pyrimidine

InChI

InChI=1S/C8H4BrF3N4/c9-6-2-13-7(14-3-6)16-4-5(1-15-16)8(10,11)12/h1-4H

InChI Key

KJCXSEKWWJHVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=C(C=N2)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-chloropyrimidine (4.32 g, 21.5 mmol), 4-(trifluoromethyl)-1H-pyrazole (2.92 g, 21.5 mmol), and dried potassium carbonate (8.90 g, 64.4 mmol) was added anhydrous dimethylformamide (31.5 mL). The resulting suspension was heated at 85° C. for 4 h. The reaction was diluted with water and extracted with ethyl acetate three times. The combined organic layers were dried over sodium sulfate, filtered, and concentrated to give 12.4 g of crude yellow solid. The crude material was put through a plug of silica eluting with 15% ethyl acetate in heptanes to give 5-bromo-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine (6.2 g, 99%) as a solid. 1H NMR (400 MHz, CDCl3) δ 8.87 (s, 1H), 8.83 (s, 2H), 8.02 (s, 1H).
Quantity
4.32 g
Type
reactant
Reaction Step One
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2.92 g
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reactant
Reaction Step One
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8.9 g
Type
reactant
Reaction Step One
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31.5 mL
Type
reactant
Reaction Step Two
[Compound]
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crude material
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reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
heptanes
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0 (± 1) mol
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solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

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